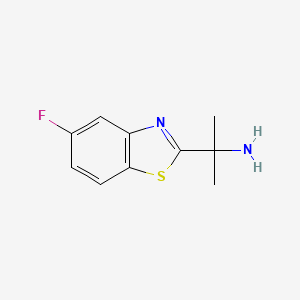
3-Methyl-6-oxohepta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 3. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-6-oxohepta-2,4-dienal can be synthesized through several methods. One common approach involves the formylenylolefination technique, which is significant for synthesizing various natural products. Another method includes the Vilsmeier reaction of α-oxo-ketenedithioacetals, demonstrating its importance in organic synthesis.
Industrial Production Methods
In industrial settings, this compound is often produced through palladium-catalyzed cross-coupling reactions with functional organozinc reagents. This method leads to the production of functional conjugated dienic aldehydes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organozinc reagents, and formylenylolefination agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include functional conjugated dienic aldehydes and other related compounds.
Applications De Recherche Scientifique
3-Methyl-6-oxohepta-2,4-dienal has several scientific research applications, including:
Synthesis of Natural Products: It is utilized as a key intermediate in the synthesis of natural products like strobilurin B.
Atmospheric Chemistry Studies: It is identified as a significant product in the reactions of toluene-1,2-oxide/2-methyloxepin.
Microbiological Studies: It is found as a product in the aerobic degradation of certain nitrotoluenes, indicating its relevance in environmental chemistry.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-oxohepta-2,4-dienal involves its interaction with molecular targets and pathways. It exerts its effects through various chemical reactions, including oxidation, reduction, and substitution. These reactions lead to the formation of functional conjugated dienic aldehydes and other related compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-oxohepta-2,4-dienal: A heptadienal that is hepta-2,4-dienal substituted by an oxo group at position 6 and a methyl group at position 2.
2,4-Decadienal: A naturally occurring aldehyde found in various food sources such as fish, meat, and vegetables.
Uniqueness
3-Methyl-6-oxohepta-2,4-dienal is unique due to its specific structure, which includes a methyl group at position 3 and an oxo group at position 6. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
3-methyl-6-oxohepta-2,4-dienal |
InChI |
InChI=1S/C8H10O2/c1-7(5-6-9)3-4-8(2)10/h3-6H,1-2H3 |
Clé InChI |
VGUSVOYQJAGETI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=O)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
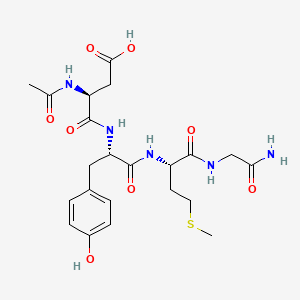
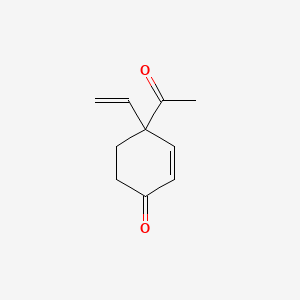

![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
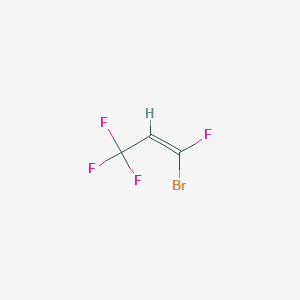
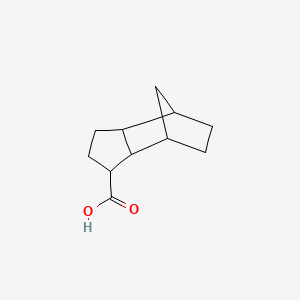
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
